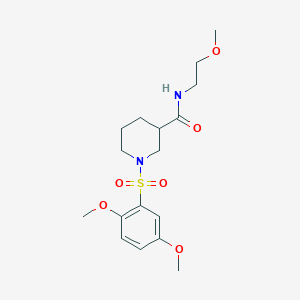![molecular formula C20H23N3O6S B11126494 4-({[2-Methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetyl}amino)benzamide](/img/structure/B11126494.png)
4-({[2-Methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetyl}amino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[2-Methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetyl}amino)benzamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a morpholin-4-ylsulfonyl group, a phenoxy group, and a benzamide moiety. Its molecular formula is C19H23N3O5S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[2-Methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetyl}amino)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methyl-4-(morpholin-4-ylsulfonyl)phenol with acetyl chloride to form 2-methyl-4-(morpholin-4-ylsulfonyl)phenoxyacetyl chloride. This intermediate is then reacted with 4-aminobenzamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-({[2-Methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetyl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The phenoxy and benzamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenoxy and benzamide derivatives.
Scientific Research Applications
4-({[2-Methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetyl}amino)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-({[2-Methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetyl}amino)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the phenoxy and benzamide groups can interact with various cellular pathways, modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Morpholin-4-ylsulfonyl)methyl]benzoic acid
- 2-Dimethylamino-2-(4-methylbenzyl)-1-(4-morpholin-4-yl-phenyl)
Uniqueness
4-({[2-Methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetyl}amino)benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its morpholin-4-ylsulfonyl group is particularly notable for its strong electron-withdrawing properties, enhancing the compound’s stability and reactivity in various chemical reactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H23N3O6S |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
4-[[2-(2-methyl-4-morpholin-4-ylsulfonylphenoxy)acetyl]amino]benzamide |
InChI |
InChI=1S/C20H23N3O6S/c1-14-12-17(30(26,27)23-8-10-28-11-9-23)6-7-18(14)29-13-19(24)22-16-4-2-15(3-5-16)20(21)25/h2-7,12H,8-11,13H2,1H3,(H2,21,25)(H,22,24) |
InChI Key |
WXTGRXDLGQVIKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OCC(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]propanamide](/img/structure/B11126414.png)
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(2,4,6-trimethylphenyl)glycinamide](/img/structure/B11126415.png)
![4-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B11126427.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11126448.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11126454.png)
![(4E)-5-(furan-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-2,3-dione](/img/structure/B11126457.png)
![2-[2-methyl-4-(phenylsulfamoyl)phenoxy]-N-(2-phenylethyl)acetamide](/img/structure/B11126464.png)

![6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11126486.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11126491.png)
![2-(cyclopropylamino)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B11126500.png)
![3-hydroxy-5-(3-hydroxyphenyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11126501.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-chlorobenzyl)acetamide](/img/structure/B11126503.png)
![1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-{[3-(furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}ethanone](/img/structure/B11126506.png)
